Aspirin CD3

Übersicht

Beschreibung

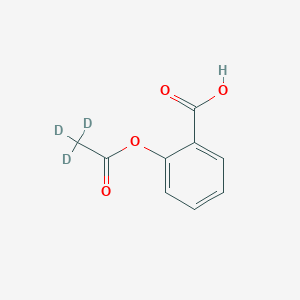

Aspirin CD3, also known as deuterated acetylsalicylic acid, is a derivative of acetylsalicylic acid where three hydrogen atoms are replaced by deuterium. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of acetylsalicylic acid, as deuterium-labeled compounds can be traced more easily in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Aspirin CD3 involves the acetylation of deuterated salicylic acid with acetic anhydride. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The general reaction scheme is as follows: [ \text{C}_7\text{H}_5\text{D}_3\text{O}_3 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_9\text{H}_5\text{D}_3\text{O}_4 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

- Reacting deuterated salicylic acid with acetic anhydride in the presence of a catalyst.

- The reaction mixture is then quenched with water to precipitate the product.

- The crude product is purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Aspirin CD3 undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound hydrolyzes to deuterated salicylic acid and acetic acid.

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Oxidation: Can be oxidized to form various oxidation products, depending on the conditions.

Common Reagents and Conditions:

Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

Esterification: Alcohols, sulfuric acid.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products:

Hydrolysis: Deuterated salicylic acid and acetic acid.

Esterification: Deuterated acetylsalicylic esters.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Wissenschaftliche Forschungsanwendungen

Immunomodulation

Recent studies have indicated that aspirin CD3 can modulate immune responses. For instance, it has been shown to influence T cell populations in autoimmune models. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, low doses of this compound were found to suppress clinical symptoms by preserving regulatory T cell populations (Foxp3+CD4+ T cells) and preventing their activation-induced loss . This suggests that this compound may play a role in enhancing immune tolerance and could be beneficial in treating autoimmune diseases.

Cancer Therapy

This compound's potential in cancer therapy arises from its ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in tumor progression and inflammation. Research indicates that COX-2 inhibition can enhance the efficacy of chemotherapy and immunotherapy . this compound's unique properties may allow for more precise targeting and tracking of its effects on tumor microenvironments and immune responses.

Inflammation Reduction

The anti-inflammatory properties of aspirin are well-documented, and this compound retains these characteristics. Recent findings suggest that aspirin modulates various inflammatory pathways by downregulating indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism linked to inflammation . By inhibiting IDO1, this compound may help mitigate chronic inflammatory conditions and improve outcomes in related diseases.

Data Table: Summary of Research Findings on this compound

Case Study 1: EAE Model

In a controlled study involving EAE models, mice treated with this compound exhibited significantly reduced clinical symptoms compared to controls. The treatment preserved the frequency of Foxp3+CD4+ T cells, indicating a protective effect on regulatory T cell populations essential for immune regulation .

Case Study 2: Cancer Treatment Synergy

A study exploring the combination of this compound with standard chemotherapy agents demonstrated improved tumor response rates. The mechanism was linked to enhanced immune activation and reduced tumor-associated inflammation, suggesting that this compound could serve as an adjunct therapy in cancer treatment regimens .

Wirkmechanismus

Aspirin CD3, like acetylsalicylic acid, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition prevents the formation of prostaglandins and thromboxanes, which are involved in inflammation, pain, and clot formation. The acetylation of the serine residue in the active site of the COX enzyme is irreversible, leading to prolonged effects.

Vergleich Mit ähnlichen Verbindungen

Acetylsalicylic Acid: The non-deuterated form of Aspirin CD3.

Salicylic Acid: The precursor to acetylsalicylic acid.

Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) with similar effects.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracing in metabolic studies and can provide insights that are not possible with non-deuterated compounds.

Biologische Aktivität

Aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention for its biological activity beyond pain relief and anti-inflammatory effects. Recent research has focused on its role in modulating immune responses, particularly in the context of cancer and chronic inflammatory diseases. This article explores the biological activity of Aspirin CD3, a specific formulation that may enhance aspirin's immunomodulatory properties.

Aspirin primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins (PGs). This inhibition is crucial for its anti-inflammatory and analgesic properties. However, recent studies have revealed additional pathways through which aspirin influences immune cell behavior and inflammation resolution.

- Inhibition of Pro-inflammatory Mediators : Aspirin reduces levels of pro-inflammatory cytokines such as interleukin-17 (IL-17) and prostaglandins like PGE2 and TXA2, which are associated with inflammation and cancer progression .

- Promotion of Specialized Pro-resolving Mediators (SPMs) : Aspirin enhances the biosynthesis of SPMs, such as resolvins and protectins, which are critical for resolving inflammation. For instance, treatment with aspirin has been shown to increase levels of AT-RvD1 and AT-RvD3 in colonic tissues, contributing to improved outcomes in inflammatory bowel disease models .

- Modulation of T Cell Responses : Aspirin treatment has been linked to changes in T cell populations. In murine models, aspirin administration led to a decrease in regulatory T cells (Tregs) and an increase in effector T cell activity, which is beneficial for anti-tumor immunity .

Case Study: Aspirin in Colorectal Cancer

A study investigated the effects of aspirin on the tumor microenvironment in patients with colorectal cancer. Regular aspirin use was associated with alterations in immune cell profiles within tumors, suggesting a potential role for aspirin in enhancing anti-tumor immunity .

Research Findings on Immune Modulation

- Study on Eosinophilic Asthma : A case report highlighted the use of aspirin in patients with severe eosinophilic asthma, showing improvements in asthma control when combined with other therapies like mepolizumab. This suggests that aspirin may play a role in modulating allergic responses .

- Chronic Pancreatitis Model : Research demonstrated that aspirin significantly reduced pancreatic inflammation and fibrosis by inhibiting COX-2 expression in experimental models of chronic pancreatitis. This indicates its potential therapeutic role in managing chronic inflammatory conditions .

Data Summary

| Study/Case | Findings | Implications |

|---|---|---|

| Colorectal Cancer | Regular aspirin use alters immune profiles | Potential enhancement of anti-tumor immunity |

| Eosinophilic Asthma | Improved control with aspirin + mepolizumab | Modulation of allergic responses |

| Chronic Pancreatitis | Reduced inflammation via COX-2 inhibition | Therapeutic role in chronic inflammation |

Eigenschaften

IUPAC Name |

2-(2,2,2-trideuterioacetyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNRYMUTXBXSQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921943-73-9 | |

| Record name | Aspirin CD3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921943739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 921943-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN CD3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F6Y89636M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the rotational tunneling of methyl groups in Aspirin-CD3?

A1: Understanding the dynamics of methyl groups is crucial in chemistry and biology as they influence molecular properties and interactions. This research focuses on the intriguing phenomenon of rotational tunneling, where the methyl group (CD3 in this case) exhibits quantum behavior by tunneling through energy barriers instead of rotating classically. By studying aspirin-CD3, the researchers aimed to gain insights into the factors affecting this tunneling behavior, including the potential energy landscape experienced by the methyl group within the molecule. []

Q2: How does the research utilize deuterium NMR to study methyl group dynamics?

A2: Deuterium (2H), a heavier isotope of hydrogen, possesses a nuclear spin that makes it detectable by NMR. The researchers strategically replaced the hydrogens in the methyl group of aspirin with deuterium, creating aspirin-CD3. This isotopic substitution allows them to specifically probe the CD3 group's behavior. The NMR spectra revealed distinct peaks and patterns characteristic of rotational tunneling, providing a "fingerprint" of the methyl group's motion. By analyzing these spectral features and their changes with temperature and orientation, the researchers could determine the rate of tunneling and infer details about the potential energy barrier hindering the rotation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.